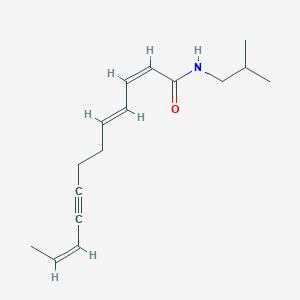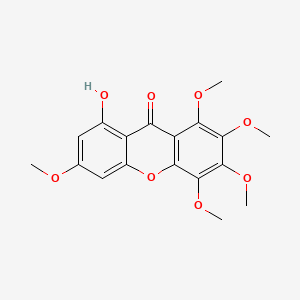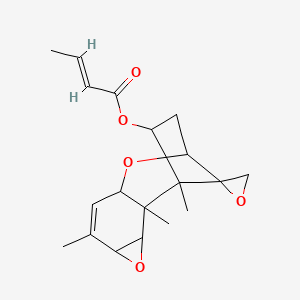
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide typically involves multi-step organic reactions. One common approach is the use of alkyne metathesis and subsequent functional group transformations. The reaction conditions often require the use of catalysts such as molybdenum or tungsten complexes to facilitate the formation of the triple bond. Additionally, the stereochemistry of the double bonds is controlled through selective hydrogenation and isomerization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding epoxides or diols.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the triple bond to a double bond or single bond, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Epoxides and Diols: From oxidation reactions
Alkenes and Alkanes: From reduction reactions
Substituted Amides: From nucleophilic substitution reactions
Applications De Recherche Scientifique
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of (2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modifying their activity. The pathways involved may include the inhibition of inflammatory mediators or the disruption of microbial cell walls.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide: shares similarities with other alkyne-containing amides, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H23NO |
|---|---|
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
(2Z,4E,10Z)-N-(2-methylpropyl)dodeca-2,4,10-trien-8-ynamide |
InChI |
InChI=1S/C16H23NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-5,10-13,15H,8-9,14H2,1-3H3,(H,17,18)/b5-4-,11-10+,13-12- |
Clé InChI |
NFFPFDVUIWBNTI-GBEDUDKYSA-N |
SMILES |
CC=CC#CCCC=CC=CC(=O)NCC(C)C |
SMILES isomérique |
C/C=C\C#CCC/C=C/C=C\C(=O)NCC(C)C |
SMILES canonique |
CC=CC#CCCC=CC=CC(=O)NCC(C)C |
Synonymes |
dodeca-2Z,4E,10Z-trien-8-ynoic acid isobutylamide DTAI cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-3-[1-(benzenesulfonyl)pyrrol-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B1236659.png)
![4-chloro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B1236661.png)



![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,6-dimethoxybenzoate](/img/structure/B1236665.png)




